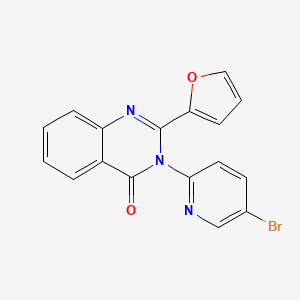

3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for its wide range of biological activities. The quinazolinone nucleus is a significant scaffold in medicinal chemistry, associated with various pharmacological properties such as antiviral, antibacterial, and anticancer activities.

Synthesis Analysis

The synthesis of this compound derivatives involves condensation reactions and the use of specific catalysts under controlled conditions to ensure the desired substitution patterns. Studies have demonstrated the synthesis of quinazolinone derivatives through the reaction of substituted benzoxazinones with various reagents, showcasing the versatility of the quinazolinone core in chemical synthesis (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed through spectroscopic methods such as IR, 1H-NMR, mass spectrometry, and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its functional groups, essential for understanding its chemical behavior and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to form fused heterocyclic systems. These reactions expand the chemical diversity and potential biological applications of the quinazolinone core. The reactivity of specific atoms within the quinazolinone structure can be exploited to synthesize novel derivatives with enhanced or targeted biological activities.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties influence the compound's bioavailability, stability, and formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the quinazolinone derivatives. These properties are critical for the compound's interaction with biological targets, influencing its mechanism of action and pharmacological effects.

For a deeper exploration into the synthesis, structure, and properties of this compound and related derivatives, the following references are recommended:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinazolinone derivatives, including the one you're interested in, are synthesized through various chemical reactions that lead to the creation of new heterocyclic compounds with potential biological activities. For instance, Abdelhamid et al. (1992) discuss the facile synthesis of fused heterocycles, including quinazolinone derivatives, through reactions involving 2-bromobenzofurylglyoxal-2-arylhydrazones. This demonstrates the chemical versatility and the ability to generate diverse compounds for further evaluation in scientific research (Abdelhamid, S. S. Ghabrial, M. Y. Zaki, & Nazmy A. Ramadan, 1992).

Biological Evaluation

The biological evaluation of 2-pyridylquinazoline derivatives has shown that these compounds possess a range of activities, including anti-tumor and antimicrobial properties. Eweas et al. (2021) synthesized and biologically screened various 2-pyridyl [3H]-quinazolin-4-one derivatives, identifying compounds with selective antibacterial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents (Eweas, A. F., Qasem Mahmoud Aref Abdallah, & Mohamed Elbadawy, 2021).

Anticancer Activity

Quinazolinone derivatives have also been explored for their anticancer activity. Joseph et al. (2010) synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some compounds exhibited promising anticancer activity, which was further confirmed in in vivo studies, suggesting these derivatives as potential candidates for anticancer drug development (Joseph, A., Aravinda Pai, Krishnapura Srinivasan, Tukaram Kedar, A. T. Thomas, E. Jessy, & Rajeev K. Singla, 2010).

Antimicrobial and Biofilm Inhibition

The antimicrobial activity and biofilm inhibition properties of quinazolinone derivatives have been a significant focus of research. Rasapalli et al. (2020) synthesized 4(3H)-quinazolinonyl aminopyrimidine derivatives and evaluated their biofilm inhibition against both Gram-positive and Gram-negative bacteria. Some analogues demonstrated efficient biofilm inhibition, indicating their potential as leads in the development of new antimicrobial agents (Rasapalli, S., Zachary F. Murphy, Vamshikrishna Reddy Sammeta, J. Golen, Alexander W. Weig, R. Melander, C. Melander, Prathyushakrishna Macha, & M. Vasudev, 2020).

Eigenschaften

IUPAC Name |

3-(5-bromopyridin-2-yl)-2-(furan-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2/c18-11-7-8-15(19-10-11)21-16(14-6-3-9-23-14)20-13-5-2-1-4-12(13)17(21)22/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKAIQBACMOQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=NC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)